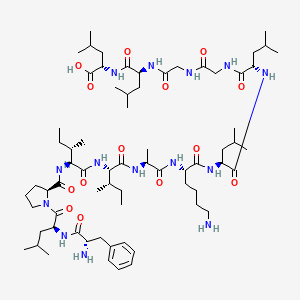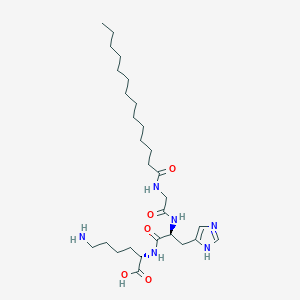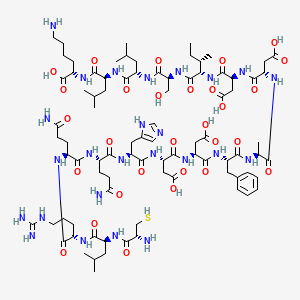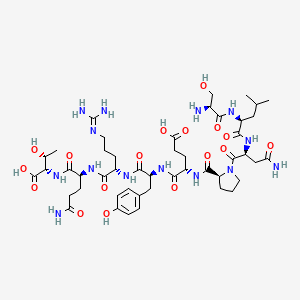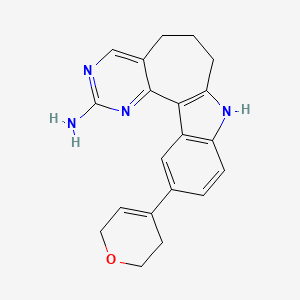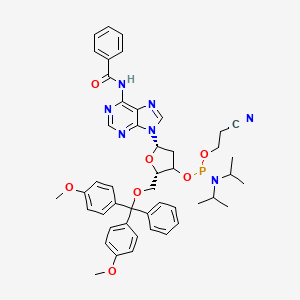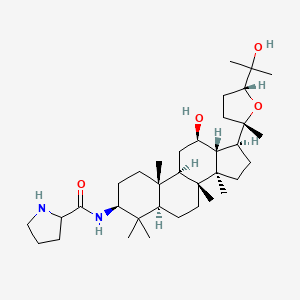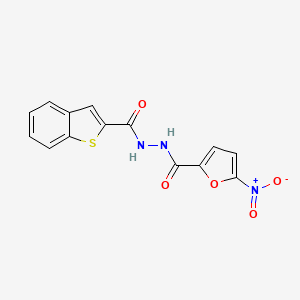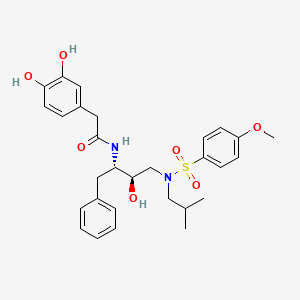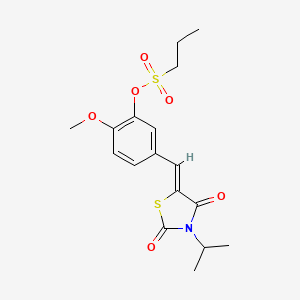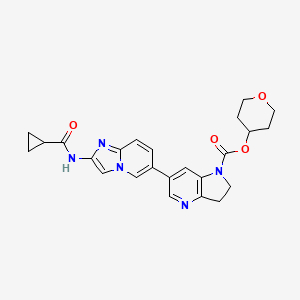
Egfr-IN-98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-98 is a compound known for its inhibitory effects on the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein that plays a crucial role in cellular proliferation, differentiation, and survival. Abnormal activation of EGFR is associated with the development and progression of various cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Egfr-IN-98 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. These methods may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Egfr-IN-98 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Egfr-IN-98 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Researchers use this compound to investigate the role of EGFR in cellular signaling pathways and its impact on cell proliferation and survival.
Medicine: this compound is explored for its potential therapeutic applications in treating cancers that exhibit abnormal EGFR activation. .
Mechanism of Action
Egfr-IN-98 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Egfr-IN-98 is compared with other EGFR inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its ability to inhibit specific EGFR mutants, including L858R/T790M/C797S and Del19/T790M/C797S. This specificity makes it a valuable tool in overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Similar compounds include:
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with applications in lung and pancreatic cancers.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations
This compound stands out due to its enhanced potency and selectivity for resistant EGFR mutants, making it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C20H22ClN5O |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-chloro-2-[4-(2-piperazin-1-ylethylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H22ClN5O/c21-14-5-6-18(27)16(13-14)20-24-17-4-2-1-3-15(17)19(25-20)23-9-12-26-10-7-22-8-11-26/h1-6,13,22,27H,7-12H2,(H,23,24,25) |
InChI Key |
ZDZXEMSLNBAVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC2=NC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
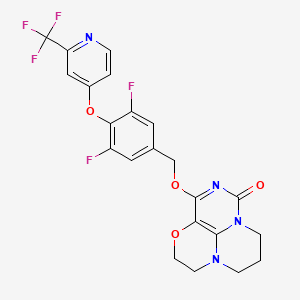
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
